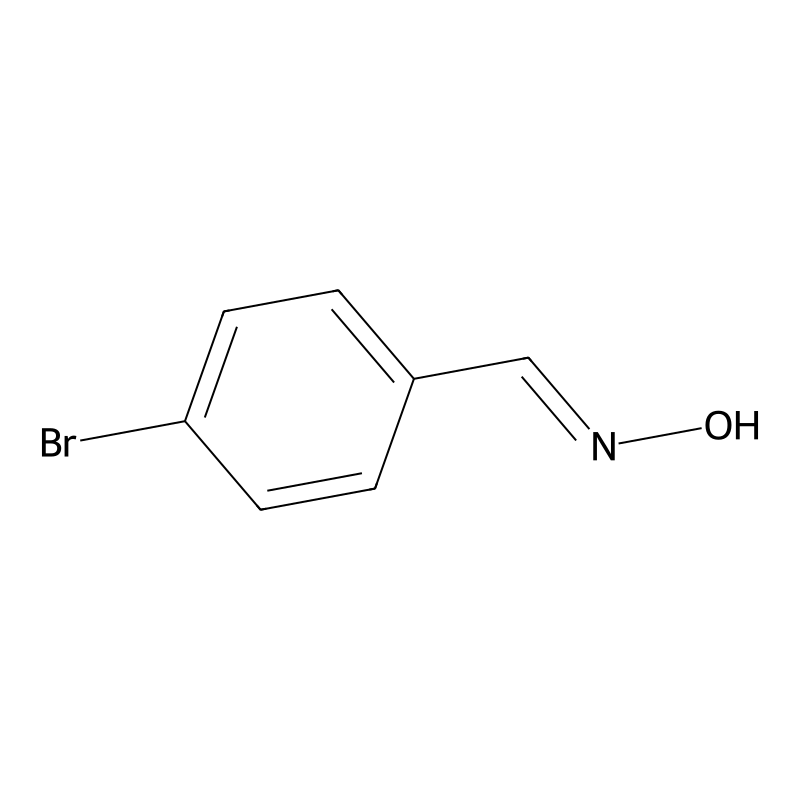

4-Bromobenzaldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis:

4-Bromobenzaldehyde oxime is a relatively simple molecule to synthesize, making it readily available for research purposes. Common methods involve the condensation of hydroxylamine with 4-bromobenzaldehyde under acidic or basic conditions. [, ]

Applications:

While specific research applications of 4-bromobenzaldehyde oxime are not as widely reported compared to other aldehydes or their oxime derivatives, it does find use in various scientific fields:

- Organic synthesis: 4-Bromobenzaldehyde oxime can serve as a starting material for the synthesis of more complex molecules. For example, it can be converted to various substituted benzonitriles, useful intermediates in organic synthesis. []

- Medicinal chemistry: There is limited research exploring the potential biological activity of 4-bromobenzaldehyde oxime itself. However, it can be a valuable intermediate for synthesizing molecules with potential therapeutic applications. By modifying the oxime functional group or incorporating the bromophenyl moiety into new structures, researchers can explore the therapeutic potential of these derivatives.

- Crystal engineering: 4-Bromobenzaldehyde oxime has been investigated for its crystal engineering properties. Studies suggest it can form hydrogen bonds with other molecules, potentially influencing crystal packing and self-assembly processes. This knowledge can be valuable in designing new materials with specific functionalities.

4-Bromobenzaldehyde oxime is an organic compound with the chemical formula C₇H₆BrNO. It features a benzene ring substituted with a bromine atom at the para position and an oxime functional group (C=N-OH) attached to the carbonyl carbon of the benzaldehyde. The structure can be represented as follows:

textBr |C6H4-CHO | NH-OH

This compound is characterized by its white solid form, with a melting point typically reported around 113.5-114.1 °C . It is relatively simple to synthesize, making it accessible for various research applications.

As with most chemicals, it is advisable to handle 4-Bromobenzaldehyde oxime with care due to the lack of extensive safety data. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to local regulations.

- Beckmann Rearrangement: This reaction converts the oxime into a substituted amide, which can be useful for synthesizing various nitrogen-containing compounds .

- Cyclization Reactions: Depending on conditions, the oxime group may participate in cyclization, leading to the formation of heterocyclic compounds .

- Deoximation: The removal of the hydroxylamine group can regenerate the corresponding aldehyde or ketone under specific conditions .

While specific biological activities of 4-bromobenzaldehyde oxime are not extensively documented, compounds with oxime functionalities are often investigated for their potential antimicrobial and anticancer properties. The presence of the bromine atom may also influence biological interactions, possibly enhancing or modifying activity compared to non-halogenated analogs.

The synthesis of 4-bromobenzaldehyde oxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride. Common methods include:

- Condensation Reaction:

- Alternative Methods:

4-Bromobenzaldehyde oxime finds utility in various scientific fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Chemical Research: Its unique structure allows for studies in reaction mechanisms involving oximes.

- Material Science: Potential applications in developing new materials or coatings due to its chemical properties.

Several compounds share structural similarities with 4-bromobenzaldehyde oxime, each exhibiting unique characteristics:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Chlorobenzaldehyde oxime | C₇H₆ClNO | Similar reactivity; chlorine may affect biological activity differently. |

| 4-Nitrobenzaldehyde oxime | C₇H₆N₂O₃ | Contains a nitro group, potentially enhancing reactivity and biological activity. |

| 4-Methylbenzaldehyde oxime | C₈H₉NO | Methyl group affects sterics and electronic properties, influencing reactivity. |

| Benzaldehyde oxime | C₇H₉NO | A non-halogenated analog; serves as a baseline for comparing reactivity. |

Each of these compounds can undergo similar reactions but may exhibit different physical properties and reactivities due to the nature of their substituents.